molecular formula C11H10N2O3 B2600840 Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 16015-52-4

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B2600840
CAS No.: 16015-52-4
M. Wt: 218.212
InChI Key: JFNYSDRMWGVSIC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C10H8N2O3 It is a derivative of phthalazine and is characterized by the presence of a methyl group, a keto group, and a carboxylate ester group

Preparation Methods

The synthesis of methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The subsequent steps include methylation and esterification to introduce the methyl and carboxylate ester groups, respectively. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process .

Chemical Reactions Analysis

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can be compared with other phthalazine derivatives, such as:

    3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: Similar in structure but lacks the ester group.

    N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Contains an amide group instead of an ester group.

    Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate: Contains a trifluoromethyl group, adding unique chemical properties.

Properties

IUPAC Name

methyl 3-methyl-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYSDRMWGVSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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